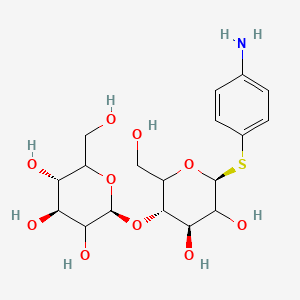

4-Aminophenyl 1-Thio-|A-D-cellobioside

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,4S,5S)-2-[(3S,4R,6S)-6-(4-aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO10S/c19-7-1-3-8(4-2-7)30-18-15(26)13(24)16(10(6-21)28-18)29-17-14(25)12(23)11(22)9(5-20)27-17/h1-4,9-18,20-26H,5-6,19H2/t9?,10?,11-,12+,13-,14?,15?,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQWCPMDWZXHSW-HALRCSOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)S[C@H]2C([C@H]([C@@H](C(O2)CO)O[C@H]3C([C@H]([C@@H](C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675601 | |

| Record name | 4-Aminophenyl 4-O-beta-D-threo-hexopyranosyl-1-thio-beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68636-51-1 | |

| Record name | 4-Aminophenyl 4-O-beta-D-threo-hexopyranosyl-1-thio-beta-D-threo-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Thio Glycosides As Stable Glycomimetics in Biological Systems

Thioglycosides are carbohydrate analogues where the glycosidic oxygen atom is replaced by a sulfur atom. researchgate.netnih.gov This seemingly subtle modification imparts significant chemical and biological properties, rendering them invaluable in glycoscience research. uark.edursc.org The sulfur-carbon bond of the thio-glycosidic linkage is significantly more resistant to enzymatic and chemical hydrolysis compared to the oxygen-carbon bond of a natural O-glycoside. nsf.govresearchgate.net This enhanced stability makes thioglycosides excellent glycomimetics, molecules that mimic the structure of natural carbohydrates to interact with biological systems but resist degradation. researchgate.netresearchgate.net

The stability of thioglycosides allows them to act as effective inhibitors or probes of glycosidase enzymes. nih.govnih.gov Unlike their O-glycoside counterparts, which would be rapidly broken down, thioglycosides can bind to the active site of an enzyme for prolonged periods, facilitating structural and functional studies. nsf.govnih.gov This resistance to cleavage is a key advantage in cellular and in vivo studies, where enzymatic degradation is a constant factor. nih.gov Furthermore, the synthesis of thioglycosides is well-established, allowing for the creation of a diverse library of molecular probes for various biological investigations. researchgate.netfrontiersin.org

Historical Overview of 4 Aminophenyl 1 Thio β D Cellobioside in Academic Research

Strategies for Thioglycosidic Bond Formation

The creation of the C-S bond at the anomeric center of cellobiose with 4-aminobenzenethiol is the cornerstone of the synthesis. Various methods have been explored to achieve this transformation efficiently and with high stereoselectivity for the β-anomer.

Reaction of 4-Aminophenyl Thiol with Cellobiose under Controlled Conditions

The direct reaction of a thiol with an unprotected sugar is a potential route for the formation of a thioglycosidic linkage. However, this approach often requires specific activation of the anomeric carbon and careful control of reaction conditions to avoid a mixture of products and to favor the desired stereoisomer. While this method is conceptually straightforward, specific documented examples for the direct condensation of 4-aminophenyl thiol with unprotected cellobiose to yield 4-aminophenyl 1-thio-β-D-cellobioside are not extensively reported in the reviewed literature. The challenge lies in achieving regioselective reaction at the anomeric position of cellobiose, which has multiple hydroxyl groups of similar reactivity.

Glycosylation of Bromides with 4-Aminobenzenethiol

A more established and reliable method for the synthesis of aryl thioglycosides involves the reaction of a per-O-acetylated glycosyl halide with a thiol. In the case of 4-aminophenyl 1-thio-β-D-cellobioside, this is typically achieved through the condensation of hepta-O-acetyl-α-cellobiosyl bromide with 4-aminobenzenethiol. caymanchem.com

The reaction is generally carried out in the presence of a base, such as sodium methoxide, in a suitable solvent. The use of an acetylated glycosyl bromide as the glycosyl donor is advantageous as the acetyl groups protect the hydroxyl functionalities of the sugar and participate in the formation of the desired 1,2-trans-thioglycosidic linkage through neighboring group participation. This results in the stereoselective formation of the β-anomer. A subsequent deacetylation step is then required to yield the final product.

A study by Iyer and Goldstein reported an improved method for the synthesis of p-aminophenyl 1-thio-β-D-glycosides. caymanchem.com This method involves the condensation of the appropriate acetylglycosyl bromide with p-aminobenzenethiol in the presence of sodium methoxide. caymanchem.com

| Reactants | Base | Product |

| Acetylglycosyl bromides | Sodium methoxide | p-Aminophenyl 1-thio-β-D-glycosides |

Table 1: Key Reactants and Base in the Glycosylation of Bromides with 4-Aminobenzenethiol. caymanchem.com

Nickel-Catalyzed Arylation of Glycosyl Thiols

Modern synthetic organic chemistry has seen the emergence of transition-metal-catalyzed cross-coupling reactions as powerful tools for bond formation. Nickel-catalyzed cross-coupling reactions, in particular, have gained prominence due to the lower cost and unique reactivity of nickel compared to other transition metals like palladium. mdpi.com These methods offer an alternative approach to the formation of the aryl-S-glycosidic bond.

In this context, the nickel-catalyzed cross-coupling of a glycosyl thiol with an appropriately substituted aryl halide (e.g., a p-bromoaniline derivative) could, in principle, yield 4-aminophenyl 1-thio-β-D-cellobioside. While the field of nickel-catalyzed C-S cross-coupling is rapidly advancing, specific applications of this methodology for the synthesis of 4-aminophenyl 1-thio-β-D-cellobioside are not yet widely documented in dedicated research articles. General studies on nickel-catalyzed cross-coupling of bromophenols with Grignard reagents have been reported, demonstrating the potential of this approach in solid-phase synthesis. nih.gov Further research is needed to adapt these methods for the specific synthesis of the target thiocellobioside.

Precursor Synthesis and Protecting Group Chemistry

The successful synthesis of 4-aminophenyl 1-thio-β-D-cellobioside is heavily reliant on the strategic synthesis of key precursors and the efficient management of protecting groups.

Synthesis of Nitro-phenyl Cellobioside Intermediates

A common and effective strategy for introducing an amino group on the phenyl ring is to first synthesize the corresponding nitro-substituted precursor, which can then be reduced to the amine in a subsequent step. For the synthesis of 4-aminophenyl 1-thio-β-D-cellobioside, this involves the preparation of a 4-nitrophenyl 1-thio-β-D-cellobioside intermediate.

This intermediate is typically synthesized from per-O-acetylated cellobiose. The synthesis of p-nitrophenyl β-D-cellobioside has been used in the study of cellulase (B1617823) activity. unimi.it A common route involves the Koenigs-Knorr reaction, where acetobromocellobiose is reacted with 4-nitrophenol. The resulting p-nitrophenyl β-D-cellobioside heptaacetate can then be used in subsequent steps.

The reduction of the nitro group to an amine is a critical transformation. A study on the synthesis of p-aminophenyl β-sophoroside, a related disaccharide, employed catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in aqueous methanol (B129727) to achieve this reduction. umich.edu This method is generally high-yielding and clean, providing the aminophenyl glycoside which can then undergo further modifications or deprotection.

| Starting Material | Reagents | Product |

| p-Nitrophenyl β-sophoroside | H₂, Pd/C, 50% aq. methanol | p-Aminophenyl β-sophoroside |

Table 2: Conditions for the Reduction of a Nitrophenyl Glycoside. umich.edu

Deacylation and Other Protecting Group Removal Techniques

The final step in many synthetic routes to 4-aminophenyl 1-thio-β-D-cellobioside is the removal of the protecting groups from the sugar hydroxyls. When acetyl groups are used, deacetylation is typically achieved through saponification.

A method described for the synthesis of p-aminophenyl 1-thio-β-D-glucopyranosiduronic acid involved saponification with sodium hydroxide (B78521) following the condensation reaction. caymanchem.com This approach effectively removes the acetyl groups to yield the free hydroxyls of the cellobiose moiety. The choice of deprotection conditions is crucial to ensure that the newly formed thioglycosidic bond remains intact.

Catalytic Hydrogenation for Amine Moiety Generation from Nitro Precursors

The primary method for synthesizing 4-Aminophenyl 1-Thio-β-D-cellobioside involves the chemical reduction of its nitro precursor, 4-Nitrophenyl 1-Thio-β-D-cellobioside. This transformation is most commonly and efficiently achieved through catalytic hydrogenation. rsc.orggoogle.com The process involves the reaction of the nitrophenyl starting material with hydrogen gas in the presence of a metal catalyst.

The precursor, 4-Nitrophenyl β-D-cellobioside, is a known chromogenic substrate used in assays for detecting cellulase activity. medchemexpress.comnih.govresearchgate.net Its hydrolysis by certain enzymes releases the colored compound p-nitrophenol. To convert this nitro compound to the desired aminophenyl derivative, a heterogeneous catalyst, typically palladium on carbon (Pd/C), is employed. google.com The reaction is generally carried out in a solvent such as an aliphatic alcohol, like ethanol. google.comgoogle.com The nitro group (-NO2) is selectively reduced to a primary amine (-NH2) under these conditions, without affecting the glycosidic bond or other functional groups on the sugar moiety. This method is favored for its high chemoselectivity and efficiency, often resulting in a quantitative conversion to the corresponding primary amine. rsc.org

Table 1: Typical Reaction Parameters for Catalytic Hydrogenation

| Parameter | Description |

|---|---|

| Substrate | 4-Nitrophenyl 1-Thio-β-D-cellobioside |

| Reagent | Hydrogen (H₂) gas |

| Catalyst | Palladium on Carbon (Pd/C) |

| Solvent | Ethanol or similar aliphatic alcohol |

| Product | 4-Aminophenyl 1-Thio-β-D-cellobioside |

Synthesis of Oligosaccharide Thio-Derivatives and Analogs for Functional Studies

4-Aminophenyl 1-Thio-β-D-cellobioside serves as a crucial starting point for the synthesis of more complex oligosaccharide thio-derivatives and analogs. These molecules are designed for functional studies, particularly for investigating the mechanisms of carbohydrate-binding proteins like cellulases. The thioether linkage provides stability against enzymatic hydrolysis compared to a natural O-glycosidic bond, making such compounds excellent tools for studying binding events. nih.gov

The aromatic amine group provides a convenient chemical handle for further modifications. For instance, it can be used to couple the cellobioside unit to other saccharides, peptides, or support matrices. This allows for the construction of neoglycoconjugates or affinity media. The synthesis of thio-oligosaccharide analogs is critical for probing enzyme active sites and understanding the kinetics of binding and catalysis. nih.govnih.gov By creating non-hydrolyzable substrate analogs, researchers can trap enzyme-substrate complexes and study their thermodynamic and structural properties in detail. nih.gov

Derivatization Strategies for Specific Research Probes

The derivatization of 4-Aminophenyl 1-Thio-β-D-cellobioside is key to its utility as a research probe. The primary amine is a nucleophilic site that can be readily modified through various chemical reactions to attach reporter groups or linkers.

Common derivatization strategies include:

Acylation: The amine can be acylated to introduce fluorescent tags (e.g., fluorescein (B123965) isothiocyanate, FITC) or biotin (B1667282). These labeled probes are invaluable for fluorescence microscopy, flow cytometry, and affinity blotting experiments to visualize and quantify enzyme binding.

Immobilization: The compound can be immobilized onto a solid support, such as agarose (B213101) beads, to create an affinity chromatography matrix. bioglyco.com Such a matrix can be used for the purification of β-glucosidases, cellobiohydrolases, and other cellulolytic enzymes that specifically recognize the cellobiose structure. bioglyco.com

Cross-linking: The amine group can be used to covalently link the molecule to other proteins or surfaces, creating specific bioprobes to study carbohydrate-protein interactions.

These derivatization strategies transform the core molecule into highly specific tools for biochemical and cell biology research, enabling detailed investigation of carbohydrate-related biological processes.

Table 2: Derivatization Strategies and Applications

| Derivatization Method | Reagent/Tag | Application |

|---|---|---|

| Acylation | Fluorescent Dyes (e.g., FITC) | Fluorescent labeling for binding studies |

| Acylation | Biotin | Affinity probes for purification/detection |

| Immobilization | Activated Agarose Resin | Affinity chromatography for enzyme purification bioglyco.com |

Information regarding "4-Aminophenyl 1-Thio-β-D-cellobioside" is not available in the public domain.

Extensive research has been conducted to gather information on the chemical compound “4-Aminophenyl 1-Thio-β-D-cellobioside” for the purpose of this article. Despite a thorough and comprehensive search of scientific literature and databases, no specific studies, data, or detailed research findings concerning the enzymatic activity and mechanistic investigations of this particular compound could be located.

The inquiry focused on several key areas as outlined in the proposed article structure, including:

Substrate Specificity Profiling for Glycoside Hydrolases: No research was found that utilized 4-Aminophenyl 1-Thio-β-D-cellobioside as a substrate to profile cellulolytic enzymes, characterize cellobiase activity, or probe β-glucosidase and cellobiohydrolase function.

Comparative Analysis: There were no comparative studies found that analyzed the enzymatic hydrolysis of 4-Aminophenyl 1-Thio-β-D-cellobioside against other synthetic glycoside substrates like 4-Nitrophenyl β-D-cellobioside.

Kinetic Analysis: No data on the determination of enzymatic hydrolysis rates for 4-Aminophenyl 1-Thio-β-D-cellobioside could be retrieved.

While information is available for structurally related compounds, such as 4-aminophenyl β-D-cellobioside and various thioglycosides, the strict focus of this article on "4-Aminophenyl 1-Thio-β-D-cellobioside" cannot be met due to the absence of specific research on this compound in the public domain.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline and content requirements. Further research and publication in the scientific community would be necessary for such an article to be written.

Kinetic Analysis of Enzyme-Substrate Interactions

Evaluation of Michaelis-Menten Parameters (Kₘ, kcat)

The determination of Michaelis-Menten parameters, the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), is fundamental to characterizing enzyme activity. However, 4-Aminophenyl 1-Thio-β-D-cellobioside is primarily used as a substrate analog and inhibitor rather than a substrate for turnover studies. The substitution of the glycosidic oxygen with a sulfur atom creates a thioglycosidic bond that is significantly more resistant to enzymatic hydrolysis. Consequently, the rate of its cleavage (kcat) by most cellulases is extremely low or negligible, making it unsuitable for standard kinetic assays that measure product formation over time.

While a kcat value is not typically measured, the compound's affinity for the enzyme's active site, which is related to the Kₘ value, can be effectively evaluated through inhibition studies. The inhibition constant (Ki) provides a measure of this binding affinity. For context, the kinetic parameters for other, hydrolyzable chromogenic substrates are often determined to compare enzyme efficiencies. nrel.gov

Below is a table of representative kinetic data for common chromogenic substrates with Glycoside Hydrolase Family 7 (GH7) cellobiohydrolases, illustrating the types of parameters that are measured for hydrolyzable substrates.

Table 1: Michaelis-Menten Parameters for Common Cellulase Substrates

| Enzyme | Substrate | Kₘ (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Kₘ) (μM⁻¹s⁻¹) |

|---|---|---|---|---|

| Trichoderma reesei Cel7A (TrCel7A) | p-Nitrophenyl-β-D-lactoside (pNPL) | 750 | 0.088 | 0.00012 |

| Trichoderma reesei Cel7A (TrCel7A) | o-Nitrophenyl-β-D-cellobioside (oNPC) | 7.0 | 0.00074 | 0.00011 |

| Phanerochaete chrysosporium Cel7D (PcCel7D) | p-Nitrophenyl-β-D-lactoside (pNPL) | 4900 | 2.1 | 0.00043 |

This table presents data for related compounds to illustrate typical kinetic values, as kcat for 4-Aminophenyl 1-Thio-β-D-cellobioside is generally not measured due to its stability. Data sourced from a 2022 study on GH7 cellobiohydrolases. nrel.gov

Elucidation of Enzyme Reaction Mechanisms and Modes of Action

4-Aminophenyl 1-Thio-β-D-cellobioside is invaluable for elucidating the reaction mechanisms of glycosidases. nih.gov Because it binds to the active site like the natural substrate but is not readily hydrolyzed, it functions as a stable substrate analog. This allows researchers to "trap" the enzyme-substrate complex and study the binding event in detail, which is the first step in the catalytic cycle. nih.gov

The use of such non-hydrolyzable analogs enables the application of structural biology techniques, like X-ray crystallography, to obtain high-resolution images of the enzyme's active site with the ligand bound. These structural snapshots provide critical insights into:

Substrate Recognition: Identifying the specific amino acid residues that form hydrogen bonds and other non-covalent interactions with the cellobiose moiety of the ligand.

Conformational Changes: Observing how the enzyme's active site may change shape to accommodate the substrate.

Catalytic Machinery: Understanding the precise orientation of the substrate relative to the enzyme's catalytic residues (the acid/base and the nucleophile) just before the chemical reaction would normally occur.

By studying how this stable analog interacts with the enzyme, scientists can infer the necessary steps for the distortion and subsequent cleavage of the natural glycosidic bond, contributing to a more complete understanding of the enzyme's mode of action. nih.govnih.gov

Applications in Biochemical Separation and Purification Techniques

Role as Model Ligands and Affinity Probes in Enzyme Study and Purification

Beyond its direct application in purification, 4-Aminophenyl 1-Thio-β-D-cellobioside and its derivatives serve as valuable tools for studying enzyme-ligand interactions. As model ligands, they can be used to probe the active sites of glycoside hydrolases, providing insights into the specific amino acid residues involved in binding and catalysis. The interaction of these synthetic ligands with an enzyme's active site can induce conformational changes that can be studied using various biophysical techniques.

The thioether linkage in 4-Aminophenyl 1-Thio-β-D-cellobioside offers greater resistance to enzymatic hydrolysis compared to the natural O-glycosidic bond, making it a stable probe for binding studies. Derivatives, such as the 4-acetamidophenyl di- and tri-thiocellooligosaccharides, have been shown to be excellent competitive inhibitors of cellobiohydrolase activity, with measured Ki values of 25 mM and 6.5 mM, respectively. nih.gov This inhibitory action further underscores their utility as probes for active site characterization.

Bioconjugation and Functionalization of 4 Aminophenyl 1 Thio β D Cellobioside for Advanced Research Tools

Development of Fluorescent and Other Reporter Groups

The aminophenyl group is an ideal anchor for attaching fluorescent dyes, biotin (B1667282) tags, and other reporter molecules, transforming 4-aminophenyl 1-thio-β-D-cellobioside into a sensitive probe for detecting and visualizing carbohydrate-protein interactions. The primary amine can be readily labeled using a variety of commercially available reagents that form stable covalent bonds.

Common labeling strategies include:

Reaction with Isothiocyanates: Reagents like Fluorescein (B123965) isothiocyanate (FITC) react efficiently with the primary amine to form a stable thiourea (B124793) linkage.

Reaction with NHS-Esters: The NHS-ester derivatives of many fluorophores (e.g., rhodamine, Alexa Fluor dyes) and of biotin are widely available. These react with the aminophenyl group to form the same stable amide bonds described in section 5.1.1. researchgate.net

The resulting fluorescent thiocellobioside probes can be used in applications such as fluorescence microscopy and flow cytometry to visualize the binding of cellulolytic enzymes to their substrates. Biotinylated probes can be used in conjunction with streptavidin-conjugated enzymes or reporters for highly sensitive detection in assays like ELISA or for Western blotting.

Table 3: Reporter Groups for Aminophenyl Functionalization

| Reporter Group | Reactive Form | Resulting Linkage | Application |

|---|---|---|---|

| Fluorescein | Isothiocyanate (FITC) | Thiourea | Fluorescence Microscopy, Flow Cytometry |

| Rhodamine | NHS-Ester | Amide | Fluorescence Polarization Assays |

| Alexa Fluor Dyes | NHS-Ester | Amide | High-performance Cellular Imaging |

| Biotin | NHS-Ester | Amide | ELISA, Western Blotting, Affinity Purification |

Engineering of Thioglycoproteins and Neo-Glycoproteins

Neo-glycoproteins are proteins that have been chemically modified to display specific carbohydrate structures not present natively. The synthesis of neo-glycoproteins using 4-aminophenyl 1-thio-β-D-cellobioside provides powerful tools for glycobiology. By conjugating this thioglycoside to a carrier protein (such as Bovine Serum Albumin, BSA, or Keyhole Limpet Hemocyanin, KLH), researchers can create multivalent displays of the cellobiose (B7769950) unit.

The covalent attachment is achieved using the strategies described in section 5.1, such as amide or disulfide bond formation, to link the aminophenyl moiety of the sugar to reactive residues on the protein surface. nih.gov The resulting "thioglycoprotein" conjugate has several key advantages:

High Stability: The thioglycosidic bond is resistant to enzymatic cleavage by β-glucosidases, ensuring the carbohydrate epitope remains intact during experiments.

Defined Structure: Chemical synthesis allows for the creation of a homogenous product with a well-defined carbohydrate structure presented on the protein scaffold.

Multivalency: Attaching multiple sugar units to a single protein increases the avidity of binding to carbohydrate-binding proteins, making them excellent probes for studying low-affinity interactions.

These engineered neo-glycoproteins are instrumental in screening for novel cellobiose-binding proteins, characterizing the specificity of cellulases, and raising antibodies that target specific carbohydrate structures.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 4-Aminophenyl 1-Thio-β-D-cellobioside |

| N-hydroxysuccinimide (NHS) |

| 2-iminothiolane (Traut's Reagent) |

| N-succinimidyl S-acetylthioacetate (SATA) |

| Dithiothreitol (DTT) |

| Sodium Nitrite |

| Fluorescein isothiocyanate (FITC) |

| Bovine Serum Albumin (BSA) |

Integration in Biosensor and Bioanalytical Device Development

Design Principles for 4-Aminophenyl 1-Thio-β-D-cellobioside-Based Biosensors

The design of biosensors utilizing 4-Aminophenyl 1-Thio-β-D-cellobioside is fundamentally based on the principle of specific molecular recognition. The cellobiose (B7769950) moiety of the compound acts as a specific substrate for cellulase (B1617823) enzymes, such as cellobiohydrolases and β-glucosidases. The core design principles revolve around the effective immobilization of the compound onto a transducer surface and the subsequent detection of the enzymatic hydrolysis of the β(1→4)-glycosidic bond.

A crucial feature of 4-Aminophenyl 1-Thio-β-D-cellobioside in biosensor design is the presence of the 4-aminophenyl group. This aromatic amine provides a versatile handle for covalent attachment to various sensor surfaces, such as gold electrodes, silicon nanowires, or polymer matrices. Common immobilization strategies include:

Diazotization: The primary amino group can be converted into a reactive diazonium salt, which can then readily couple to electron-rich surfaces or to amino acid residues like tyrosine on proteins.

Amide Bond Formation: The amino group can be coupled to carboxyl-functionalized surfaces using activating agents like carbodiimides.

Thiol-Gold Self-Assembly: The thioether linkage in the molecule can facilitate its self-assembly onto gold surfaces, a common technique in the fabrication of electrochemical biosensors.

Upon enzymatic cleavage of the cellobioside by the target cellulase, 4-aminothiophenol (B129426) is released. The detection of this product or the change in the physical properties of the sensor surface due to the cleavage event forms the basis of the sensor's signal. The design must ensure that the immobilization strategy does not hinder the accessibility of the cellobiose unit to the active site of the enzyme.

Application in Electrochemical Assays

In the realm of electrochemical biosensors, 4-Aminophenyl 1-Thio-β-D-cellobioside can be employed as a recognition element for the sensitive detection of cellulase activity. While direct electrochemical applications of this specific compound are not extensively documented, the principles can be inferred from related systems using similar thioglycosides and aminophenyl-functionalized molecules. ua.esnih.govnih.gov

An electrochemical assay would typically involve the immobilization of 4-Aminophenyl 1-Thio-β-D-cellobioside onto the surface of a working electrode, such as a gold or glassy carbon electrode. The enzymatic hydrolysis of the immobilized substrate by cellulase would release 4-aminothiophenol. This product is electrochemically active and can be detected using techniques like cyclic voltammetry or amperometry. The resulting electrochemical signal would be proportional to the concentration of the cellulase enzyme. nih.gov

The development of such a biosensor would involve optimizing several parameters, including the density of the immobilized substrate, the pH of the reaction buffer, and the applied potential for detection. The use of nanomaterials, such as gold nanoparticles, could further enhance the sensitivity of the assay by increasing the surface area for immobilization and improving the electron transfer kinetics. mdpi.com

Utilization in Field-Effect Transistor (FET) Measurements

Field-effect transistor (FET)-based biosensors offer a label-free and highly sensitive platform for detecting biomolecular interactions. nih.govnih.gov While specific studies on the use of 4-Aminophenyl 1-Thio-β-D-cellobioside in FET biosensors are limited, the principles of carbohydrate-based FET biosensors can be applied. nih.gov

In a hypothetical FET biosensor for cellulase detection, the gate surface of the transistor (e.g., silicon nanowire, graphene) would be functionalized with 4-Aminophenyl 1-Thio-β-D-cellobioside. graphenea.com The binding of a cellulase enzyme to the immobilized substrate would cause a change in the local charge distribution at the gate surface. This change modulates the conductivity of the FET channel, resulting in a measurable electrical signal (a shift in the threshold voltage or a change in the source-drain current). nih.gov

The key advantages of using a FET-based platform include the potential for extreme sensitivity, enabling the detection of very low concentrations of the target enzyme, and the possibility of real-time monitoring of the enzymatic reaction. nih.govnih.gov The successful fabrication of such a sensor would depend on the ability to create a stable and densely packed monolayer of the thiocellobioside on the gate material.

Role as a Biological Sensing Element in Miniaturized Devices

The trend towards miniaturization in diagnostics has led to the development of lab-on-a-chip and other microfluidic devices for rapid and high-throughput analysis. nih.govmit.edumdpi.commdpi.com Cellulose (B213188) and its derivatives are attractive materials for fabricating such devices due to their biocompatibility, low cost, and ease of functionalization. mdpi.comnih.govnih.govresearchgate.net

In this context, 4-Aminophenyl 1-Thio-β-D-cellobioside can serve as a key biological sensing element in miniaturized assays for cellulase activity. For instance, it could be immobilized within the microchannels of a microfluidic device. nih.gov When a sample containing cellulase is introduced, the enzymatic reaction would lead to the release of a detectable product. The detection could be achieved through integrated microelectrodes for electrochemical sensing or by coupling the released product to a colorimetric or fluorescent reporter system that can be read by an optical detector. nih.govyoutube.com

The use of this compound in miniaturized devices offers several advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for developing portable, point-of-care diagnostic tools for applications in biofuel research, food quality control, and environmental monitoring. mdpi.comnih.govresearchgate.net

Functionalization as a Support Matrix Component in Biosensor Systems

Beyond its direct role as a recognition element, 4-Aminophenyl 1-Thio-β-D-cellobioside can also be used to functionalize support matrices in biosensor systems. researchgate.netnih.govu-bordeaux.fr The aminophenyl group allows for its covalent attachment to a variety of support materials, such as agarose (B213101) beads, magnetic nanoparticles, or polymer membranes. u-bordeaux.frnih.gov

A study on a related compound, 4-aminophenyl 1-thio-β-D-galactofuranoside, demonstrated its use as an affinity matrix for the purification of a specific glycosidase. nih.gov Similarly, a support matrix functionalized with 4-Aminophenyl 1-Thio-β-D-cellobioside could be used to selectively capture cellulase enzymes from a complex mixture. This "smart" support could then be integrated into a biosensor system. For example, the captured enzyme could be subsequently exposed to a reporter substrate to quantify its activity, or the binding event itself could be detected using a label-free method.

The properties of the support matrix, such as its porosity, surface area, and mechanical stability, are crucial for the performance of the immobilized system. researchgate.netnih.gov The ability to tailor the properties of the support and control the density of the immobilized ligand is essential for developing robust and reusable biosensor systems.

Broader Research Applications in Glycobiology and Proteomics

Probing Protein-Carbohydrate Interactions

The functionalization of 4-Aminophenyl 1-Thio-β-D-cellobioside with a terminal amino group makes it an ideal candidate for covalent attachment to solid supports, creating affinity matrices for the purification and study of carbohydrate-binding proteins. This application is particularly significant for the isolation of cellulolytic enzymes, which are often found in complex mixtures.

A notable example involves the use of a closely related analog, 4-aminophenyl 1,4-dithio-β-cellobioside, which was coupled to a Sepharose matrix to create an affinity gel. nih.gov This gel was successfully employed to purify cellobiohydrolases from a crude cellulolytic extract of the fungus Trichoderma reesei. nih.gov The specific interaction between the immobilized thiocellobioside ligand and the carbohydrate-binding modules of the cellobiohydrolases allowed for their selective retention on the column, while other proteins were washed away. Subsequent elution yielded the purified enzymes. nih.gov This approach highlights the utility of 4-Aminophenyl 1-Thio-β-D-cellobioside and its derivatives in dissecting the components of complex enzymatic systems and in studying the specific interactions between proteins and carbohydrate ligands.

Furthermore, the amino group allows for the conjugation of the thiocellobioside to reporter molecules or to create neoglycoproteins, which are synthetic glycoproteins used in immunological studies and for investigating the specificity of carbohydrate-binding antibodies.

Investigating Glycosylation Patterns

While direct studies employing 4-Aminophenyl 1-Thio-β-D-cellobioside to investigate glycosylation patterns are not extensively documented, its structural characteristics suggest a potential role in this area of research. Thioglycosides can act as metabolic decoys or primers in cellular glycosylation pathways. Because they are recognized by some glycosyltransferases but are resistant to hydrolysis by glycosidases, they can be used to study the activity and specificity of enzymes involved in glycan biosynthesis.

Glycosyltransferases are enzymes that catalyze the transfer of monosaccharides from an activated donor to an acceptor molecule, which can be a growing oligosaccharide chain. nih.gov In principle, 4-Aminophenyl 1-Thio-β-D-cellobioside could serve as an acceptor for specific glycosyltransferases, enabling the enzymatic synthesis of more complex oligosaccharides. The stability of the thio-linkage would ensure that the resulting product is not degraded by endogenous glycosidases, facilitating its isolation and characterization. This would provide insights into the substrate specificity of the glycosyltransferases involved and could be a tool for producing novel glycan structures for further biological investigation.

Contributions to Synthetic Carbohydrate Chemistry

The synthesis of 4-Aminophenyl 1-Thio-β-D-cellobioside and its analogs is in itself a significant contribution to synthetic carbohydrate chemistry. The preparation of such molecules requires multi-step procedures involving the protection of hydroxyl groups, stereoselective formation of the thioglycosidic bond, and subsequent deprotection.

One reported synthesis of a related compound, 4-aminophenyl 1,4-dithio-β-cellobioside, involved the reaction of a glycosyl bromide with 4-aminobenzenethiol. nih.gov More broadly, thioglycosides are considered versatile building blocks in modern carbohydrate synthesis due to their stability and the various methods available for their activation to form glycosidic bonds. nih.gov

Furthermore, these thioglycoside building blocks can be used in the synthesis of more complex oligosaccharides. For instance, a synthetic strategy starting with the 1-thiolate of 1,4-dithio-β-cellobiose has been used to produce the corresponding 4-aminophenyl 1,4,4'-trithiocellotrioside. nih.gov This demonstrates the utility of thiocellobioside derivatives as precursors for the assembly of longer thio-oligosaccharides, which are valuable for a range of biochemical and biomedical studies.

| Synthetic Precursor | Resulting Product | Significance |

| 1-thiolate of 1,4-dithio-β-cellobiose | 4-aminophenyl 1,4,4'-trithiocellotrioside | Demonstrates use in elongating thio-oligosaccharide chains. nih.gov |

Understanding Carbohydrate Degradation Enzymology and Glycan Metabolism

4-Aminophenyl 1-Thio-β-D-cellobioside and its derivatives are powerful tools for studying the enzymes involved in carbohydrate degradation, particularly cellulases. Due to the stability of the thioglycosidic bond, these compounds are not substrates for hydrolysis but can act as competitive inhibitors of the enzymes that recognize and degrade cellobiose (B7769950).

For example, the 4-acetamidophenyl derivatives of di- and tri-thiocellooligosaccharides have been shown to be excellent competitive inhibitors of the hydrolysis of 4-methylumbelliferyl β-lactoside by cellobiohydrolases. nih.gov The inhibition constants (Ki) for these compounds provide a quantitative measure of their affinity for the enzyme's active site and offer insights into the enzyme's mechanism and substrate specificity.

Table of Inhibition Constants (Ki) for Thiocellooligosaccharide Derivatives against Cellobiohydrolases

| Inhibitor | Ki (mM) |

| 4-acetamidophenyl di-thiocellooligosaccharide | 25 |

| 4-acetamidophenyl tri-thiocellooligosaccharide | 6.5 |

| Data from Orgeret et al., 1992 nih.gov |

The use of these compounds in affinity chromatography, as described in section 7.1, is also a direct application in the study of carbohydrate degradation enzymology, as it allows for the isolation and subsequent characterization of specific glycoside hydrolases from complex mixtures. nih.govnih.gov

Role in Molecular Recognition Studies and Glycomimetics

Glycomimetics are molecules that mimic the structure of carbohydrates and can be used to study or interfere with the biological processes involving carbohydrate recognition. 4-Aminophenyl 1-Thio-β-D-cellobioside can be considered a glycomimetic of cellobiose. Its resistance to enzymatic degradation makes it a stable probe for studying the interactions between cellobiose and its binding partners.

One key area of application is in the study of carbohydrate-binding modules (CBMs). CBMs are non-catalytic domains of carbohydrate-active enzymes that mediate the binding of the enzyme to its substrate. nih.gov Family 1 CBMs, commonly found in fungal cellulases, have a planar binding face with three aromatic residues that interact with the glucose units of a cellulose (B213188) chain. cazypedia.org While these CBMs typically bind to longer cello-oligosaccharides, thiocellobioside derivatives can be used in binding studies, such as affinity electrophoresis or surface plasmon resonance, to probe the specificity and affinity of these interactions without the complication of substrate hydrolysis.

Furthermore, the aminophenyl group provides a point of attachment for creating more elaborate glycomimetic structures or for immobilization on surfaces for high-throughput screening of lectin binding. Lectins are a diverse class of proteins that recognize specific carbohydrate structures and are involved in a myriad of cell-cell recognition and signaling events. While direct studies of 4-Aminophenyl 1-Thio-β-D-cellobioside with lectins are not widely reported, its structural features make it a candidate for investigating lectins that recognize β-linked glucose residues. The design of such glycomimetics is a growing field aimed at developing new therapeutics for diseases involving lectin-mediated processes, such as inflammation and infection. nih.gov

Future Research Directions and Potential Innovations for 4 Aminophenyl 1 Thio β D Cellobioside

Development of More Sensitive and Specific Enzyme Assays

The development of advanced enzyme assays is critical for understanding the kinetics and mechanisms of glycoside hydrolases, particularly cellulases and β-glucosidases. 4-Aminophenyl 1-Thio-β-D-cellobioside serves as an ideal scaffold for creating highly sensitive and specific probes for these enzymes.

Detailed Research Findings: The core principle involves using the compound as a non-hydrolyzable mimic of natural cellobiose (B7769950) substrates. Because the β-thioglycosidic bond is resistant to enzymatic cleavage, the molecule acts as a competitive inhibitor, binding to the enzyme's active site without being processed. This stability is crucial for studying binding events. Research on analogous thio-containing compounds, such as 4-methyl-7-thioumbelliferyl-β-D-cellobioside (MUS-CB), has demonstrated the power of this approach. nih.gov MUS-CB, a non-hydrolyzable analogue of the fluorescent substrate 4-methylumbelliferyl-β-D-cellobioside (MU-CB), has been used to study the pre-steady-state and steady-state binding kinetics of cellulases. nih.gov

The innovation for 4-Aminophenyl 1-Thio-β-D-cellobioside lies in its aminophenyl group. This functional handle allows for the covalent attachment of a wide variety of reporter molecules. By conjugating fluorophores, chromophores, or electrochemical tags to the amino group, researchers can create custom probes to monitor enzyme binding through various detection methods. Furthermore, the amino group enables the immobilization of the compound onto solid supports like microplates or biosensor chips. This creates reusable and stable assay platforms for high-throughput screening of enzyme inhibitors or for characterizing enzyme-substrate interactions in real-time. Derivatives of 4-aminophenyl β-D-cellobioside are valuable for investigating the mechanisms of glycoside hydrolases, as they can provide deep insights into enzyme-substrate binding and active site architecture.

Table 1: Comparison of Reporter Groups for Enzyme Assay Development

| Reporter Type | Principle of Detection | Example | Advantage for Assay Development |

|---|---|---|---|

| Chromogenic | Enzymatic cleavage releases a colored compound. | 4-Nitrophenol (from 4-Nitrophenyl β-D-cellobioside) | Simple, colorimetric readout suitable for basic kinetic studies. |

| Fluorogenic | Enzymatic cleavage releases a fluorescent compound. | 4-Methylumbelliferone (from MU-CB) | High sensitivity, allowing for detection of low enzyme concentrations. nih.gov |

| Immobilized Non-hydrolyzable Probe | The aminophenyl group allows covalent attachment to a surface. Binding of a labeled enzyme is detected. | Immobilized 4-Aminophenyl 1-Thio-β-D-cellobioside | Enables reusable biosensors, real-time kinetics (e.g., SPR), and affinity-based purification. |

Engineering Novel Enzyme Systems and Biocatalysts

The engineering of enzymes with tailored properties—such as enhanced stability, altered substrate specificity, or increased catalytic efficiency—is a major goal in biotechnology. 4-Aminophenyl 1-Thio-β-D-cellobioside is a valuable tool in this endeavor, acting as a selective probe and inhibitor.

Detailed Research Findings: By serving as a stable inhibitor, the compound can be used to map the active sites of wild-type glycoside hydrolases. Techniques like X-ray crystallography of the enzyme-inhibitor complex can reveal the precise amino acid residues involved in binding the cellobiose unit. This structural information is invaluable for guiding site-directed mutagenesis efforts aimed at engineering the enzyme.

Furthermore, derivatives of this compound can be used in screening libraries of mutant enzymes. For example, by immobilizing 4-Aminophenyl 1-Thio-β-D-cellobioside on a solid support, an affinity chromatography column can be created. This column can then be used to select and purify engineered enzymes that exhibit high affinity for the cellobiose structure from a complex mixture of proteins. Thioglycosides have also been investigated as metabolic inhibitors of bacterial glycan biosynthesis, demonstrating their ability to interfere with specific enzymatic pathways, which can be exploited for functional studies and engineering. nih.gov

Exploration in Glycosynthase and Thioglycoligase Approaches

Glycosynthases and thioglycoligases are engineered enzymes that catalyze the formation of glycosidic bonds, rather than their cleavage. These biocatalysts represent a powerful frontier in carbohydrate synthesis.

Detailed Research Findings: Glycosynthases are mutant retaining glycosidases where the catalytic nucleophile has been replaced (e.g., by an alanine (B10760859) or glycine), inactivating hydrolytic activity. These enzymes can catalyze the glycosylation of an acceptor sugar using an activated glycosyl donor (e.g., a glycosyl fluoride).

Thioglycoligases are a subclass of engineered glycosidases, typically with the acid/base catalyst residue mutated, which excel at forming thioglycosidic linkages. researchgate.net They use activated donors to transfer a sugar to a thiol-containing acceptor. The mechanism often involves a glycosyl-enzyme intermediate that is intercepted by a potent thio-sugar nucleophile. researchgate.net

4-Aminophenyl 1-Thio-β-D-cellobioside can potentially serve as a unique acceptor molecule in these enzymatic systems. Its primary hydroxyl groups could act as nucleophiles for a glycosynthase-catalyzed reaction, allowing for the precise elongation of the oligosaccharide chain. This provides a chemoenzymatic route to complex oligosaccharides built upon the aminophenyl-thio-cellobioside core, which would be difficult to achieve through purely chemical means.

Advancements in Oligosaccharide Synthesis and Functionalization

Thioglycosides are foundational building blocks in modern chemical oligosaccharide synthesis due to their stability and versatile activation methods.

Detailed Research Findings: 4-Aminophenyl 1-Thio-β-D-cellobioside, with appropriate protection of its hydroxyl and amino groups, can serve as a glycosyl donor. The anomeric thioether can be "activated" by a thiophilic promoter to react with a sugar acceptor, forming a new β-glycosidic bond. This process is a cornerstone of many strategies for synthesizing complex glycans. umsl.edu The development of new activation methods continues to make this chemistry more efficient and stereoselective.

The true synthetic potential of this compound lies in its dual functionality. It can act as a glycosyl donor via its thio-linkage or as a building block that, after incorporation into a larger oligosaccharide, presents the aminophenyl group for further modification. This group can be used to attach the entire synthetic oligosaccharide to other molecules or surfaces, making it a key component in a "latent-active" synthetic strategy.

Table 2: Common Promoters for Thioglycoside Activation in Synthesis

| Promoter System | Description | Typical Reaction Conditions |

|---|---|---|

| N-Iodosuccinimide (NIS) / Triflic Acid (TfOH) | A highly effective and common promoter system for activating thioglycosides. | Anhydrous solvents (e.g., DCM/ether) at low temperatures (-40°C to 0°C). |

| Dimethyl(methylthio)sulfonium Triflate (DMTST) | A powerful thiophilic activator used for challenging glycosylations. | Anhydrous solvents, often in the presence of molecular sieves. |

| Iodine (I₂) / Triphenylphosphine (PPh₃) | A milder activation system suitable for certain substrates. | Can be used under less stringent conditions than heavy metal-based promoters. |

| Palladium (II) Complexes | A newer approach involving metal-catalyzed activation, offering different selectivity. umsl.edu | Often requires specific ligands and anhydrous conditions. |

Expanding Applications in Targeted Glycoconjugate Design

The ultimate application of 4-Aminophenyl 1-Thio-β-D-cellobioside is in the construction of targeted glycoconjugates. The aminophenyl group is a gateway for covalently linking the cellobiose moiety to proteins, lipids, polymers, or nanoparticles.

Detailed Research Findings: The primary amine on the phenyl ring is a versatile chemical handle. It can be readily converted into other functional groups, such as an isothiocyanate, a maleimide, or an azide, for subsequent conjugation reactions. For example, converting the amine to an isothiocyanate allows it to react specifically with lysine (B10760008) residues on a protein, creating a "neoglycoprotein." nih.govacs.org Such neoglycoproteins, presenting multiple copies of the cellobiose unit, are invaluable tools for studying carbohydrate-binding proteins (lectins) and cellular recognition events.

The covalent attachment of antigens, such as well-defined carbohydrate structures, to carrier molecules is a key strategy in the development of modern subunit vaccines and immunotherapies. nih.gov By conjugating 4-Aminophenyl 1-Thio-β-D-cellobioside to an immunogenic carrier protein or a nanoparticle, researchers can design constructs to elicit a targeted immune response against the cellobiose structure. These glycoconjugates also have applications in targeted drug delivery, where the carbohydrate portion acts as a homing device to direct a therapeutic payload to specific cells or tissues that express cellobiose-binding lectins. nih.gov

Q & A

Basic Research Questions

Q. How can 4-Aminophenyl 1-Thio-β-D-cellobioside be synthesized with high purity for biochemical studies?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where the thiol group of 4-aminophenylthiol reacts with activated β-D-cellobioside derivatives. Critical steps include:

- Activation : Use bromo- or iodo-cellobioside to enhance reactivity .

- Purification : Recrystallization in ethanol or methanol removes unreacted precursors, confirmed via TLC (toluene:ethyl acetate:formic acid, 5:4:1) .

- Purity Validation : Confirm via elemental analysis (C, H, N, S content) and HPLC (≥98% purity threshold) .

Q. What spectroscopic techniques are optimal for characterizing 4-Aminophenyl 1-Thio-β-D-cellobioside?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies thioether linkage formation (e.g., δ 3.5–4.5 ppm for glycosidic protons; δ 120–140 ppm for aromatic carbons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 447.1 [M+H]⁺). Fragmentation patterns distinguish isomers (e.g., sulfonic acid vs. non-sulfonic derivatives) .

- FT-IR : Absorbance at 2550 cm⁻¹ (S-H stretch) indicates residual thiol impurities, requiring further purification .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at pH 2–12 (37°C, 1 week). Monitor degradation via HPLC.

- Thermal Analysis : Use DSC (Differential Scanning Calorimetry) to determine decomposition temperature (Td). For β-D-cellobioside derivatives, Td typically exceeds 200°C .

- Storage Recommendations : Store at 0–6°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can 4-Aminophenyl 1-Thio-β-D-cellobioside be applied in studying β-glucosidase enzyme kinetics?

- Methodological Answer :

- Substrate Design : The compound acts as a competitive inhibitor. Modify the thioether linkage to probe enzyme active-site interactions .

- Kinetic Assays : Use Michaelis-Menten kinetics with p-nitrophenyl-β-D-glucoside as a substrate. Measure inhibition constants (Ki) via Lineweaver-Burk plots .

- Structural Insights : Co-crystallize the compound with β-glucosidase for X-ray crystallography to map binding residues .

Q. How should researchers resolve contradictions in MS/MS fragmentation data for thioether-linked cellobioside derivatives?

- Methodological Answer :

- Isomer Discrimination : Compare fragmentation patterns of synthetic standards. For example, m/z 321.0 corresponds to non-sulfonated isomers, while m/z 453.9 indicates sulfonated variants .

- Cross-Validation : Use tandem MS (MS³) or ion mobility spectrometry to separate co-eluting isomers with identical m/z ratios .

- Computational Modeling : Apply DFT (Density Functional Theory) to predict fragmentation pathways and match experimental data .

Q. What strategies optimize the use of 4-Aminophenyl 1-Thio-β-D-cellobioside in glycan microarray studies?

- Methodological Answer :

- Immobilization : Covalently conjugate the compound to NHS-activated glass slides via its amine group. Validate coupling efficiency via fluorescence labeling .

- Binding Assays : Incubate arrays with lectins or antibodies (e.g., anti-cellobioside IgG). Quantify signals using SPR (Surface Plasmon Resonance) or fluorescence scanners .

- Data Normalization : Include negative controls (e.g., non-thioether analogs) to eliminate non-specific binding artifacts .

Data Interpretation and Conflict Resolution

Q. How to address discrepancies between theoretical and observed NMR chemical shifts?

- Methodological Answer :

- Solvent Effects : Compare shifts in DMSO-d6 vs. CDCl3; aromatic protons may deshield in polar solvents .

- Tautomeric Forms : For compounds with sulfonic acid groups, tautomerism (e.g., keto-enol) alters shift patterns. Use 2D NMR (COSY, HSQC) to resolve ambiguities .

Q. What experimental controls are essential when studying the compound’s role in cellulose degradation pathways?

- Methodological Answer :

- Negative Controls : Use cellobioside analogs lacking the thioether group to isolate its mechanistic contribution .

- Inhibitor Specificity : Test against related enzymes (e.g., cellulases, xylanases) to confirm selectivity .

- Replicate Experiments : Perform triplicate assays with independent syntheses to account for batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.